REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:15]2[O:14][CH:13]([C:16]([Cl:19])([Cl:18])[Cl:17])[O:12][CH:11]([C:20]([Cl:23])([Cl:22])[Cl:21])[C:10]=2[CH:9]=[C:8]([CH3:24])[CH:7]=1.C(O)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:24][C:8]1[CH:7]=[CH:6][C:15]2[O:14][CH:13]([C:16]([Cl:17])([Cl:19])[Cl:18])[O:12][CH:11]([C:20]([Cl:22])([Cl:23])[Cl:21])[C:10]=2[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC=2C(OC(OC21)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 hours
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily residue was triturated with petroleum ether (b.p. 60°-80° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid was crystallised from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |